molecular formula C11H15NO3 B2666577 ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate CAS No. 792174-58-4

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B2666577
CAS No.: 792174-58-4
M. Wt: 209.245
InChI Key: PIYPODQNLLWXJG-UWVGGRQHSA-N
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Description

“Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate” is a complex organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . This compound contains an ethyl group, an amino group, a hydroxy group, and a phenyl group attached to a propanoate backbone. The presence of these functional groups suggests that this compound might exhibit interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers . The presence of both hydroxy and amino functional groups could lead to intramolecular hydrogen bonding, potentially influencing the compound’s overall shape and physical properties.

Scientific Research Applications

Chemical Transformation and Synthesis

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate is a compound that can be transformed into various derivatives through reactions with different nucleophiles. For instance, treatment with thiophenol or sodium (or lithium) ethoxide in ethanol transforms the compound into ethyl 2-aminopropenoate with either a 3-phenylthio or 3-ethoxy substituent. This reaction highlights the compound's versatility in synthetic organic chemistry, making it a valuable precursor for the synthesis of a wide range of chemical compounds (Kakimoto et al., 1982).

Enzymatic Resolution and Catalysis

The enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate has been studied using ultrasound bath and various enzymes, such as PCL, PLE, and CRL. The application of ultrasound significantly reduces the reaction time of enzymatic hydrolysis without affecting the yield or enantiomeric excess of the reaction products compared to traditional magnetic stirring. This suggests that this compound and its derivatives can serve as substrates in enzymatic reactions, providing an environmentally friendly and efficient approach to producing enantiomerically pure compounds (Ribeiro et al., 2001).

Advanced Materials and Molecular Interactions

In the field of materials science and crystal engineering, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, demonstrates the significance of non-conventional molecular interactions such as N⋯π and O⋯π in crystal packing. These interactions, along with hydrogen bonding, contribute to the formation of complex molecular architectures, underscoring the potential of this compound derivatives in the design of new materials with specific physical properties (Zhang et al., 2011).

Hydroesterification and Synthesis of Precursors

Palladium-catalyzed hydroesterification of vinyl arenes using diphosphine ligands has been employed to synthesize a variety of 3-arylpropanoate esters with high yields and regioselectivity. This methodology demonstrates the utility of ethyl 3-phenylpropanoate, a compound closely related to this compound, as a precursor for the synthesis of hydrocinnamic acid. This approach highlights the role of such compounds in the development of efficient synthetic routes for valuable chemical products (Deng et al., 2022).

Properties

IUPAC Name

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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